N'-[(E)-(4-propoxyphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-propoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. These compounds are known for their stability and ability to form complexes with transition metals, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-propoxyphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized through the condensation reaction between 4-propoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours . The reaction can be represented as follows:
4-propoxybenzaldehyde+pyridine-2-carbohydrazide→N’-[(E)-(4-propoxyphenyl)methylidene]pyridine-2-carbohydrazide
Industrial Production Methods
The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-propoxyphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-(4-propoxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N’-[(E)-(4-propoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or generating reactive oxygen species that induce cell death. The compound’s molecular targets include various enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-(4-propoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific substituents, which influence its chemical reactivity and biological activity. The presence of the propoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(E)-(4-propoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-11-21-14-8-6-13(7-9-14)12-18-19-16(20)15-5-3-4-10-17-15/h3-10,12H,2,11H2,1H3,(H,19,20)/b18-12+ |
InChI Key |
STEXVIOPRNDBFR-LDADJPATSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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